1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA
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Overview
Description
1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dimethoxyphenyl group, and a urea moiety
Preparation Methods
The synthesis of 1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step typically involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the oxadiazole ring is reacted with a dimethoxyphenyl halide.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and urea moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:
Indole Derivatives:
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-5-9-21(17(22)18-6-2)11-15-19-16(20-25-15)12-7-8-13(23-3)14(10-12)24-4/h5,7-8,10H,1,6,9,11H2,2-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARADWJPINCBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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